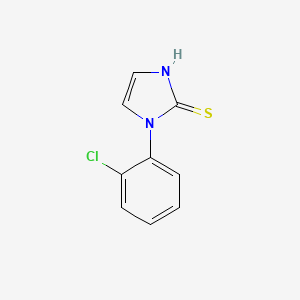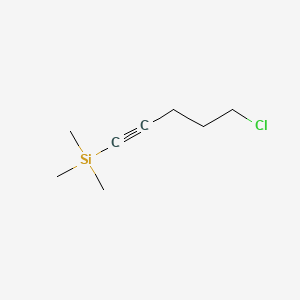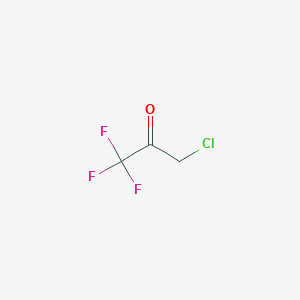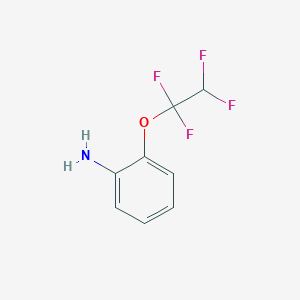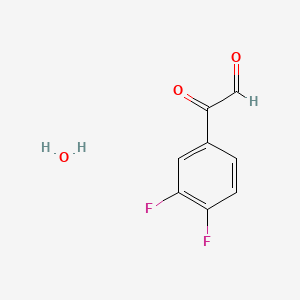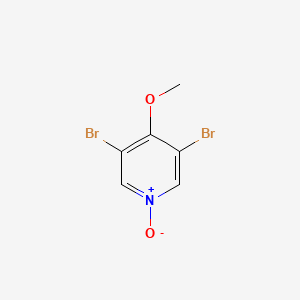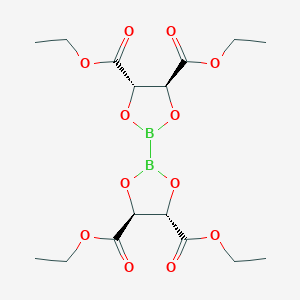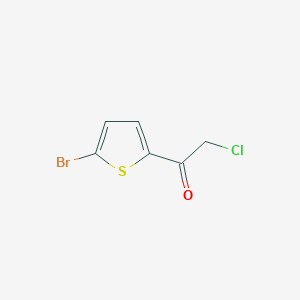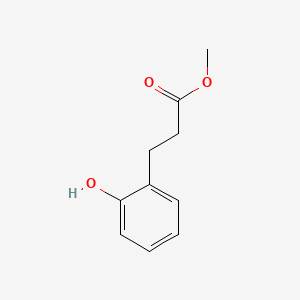
3-(2-hidroxifenil)propionato de metilo
Descripción general
Descripción
“Methyl 3-(2-hydroxyphenyl)propionate” is an organic compound with the empirical formula C10H12O3 . It is a solid substance and is used as a laboratory chemical . It is also a component of root exudates and functions as a nitrification inhibitor in soil .
Molecular Structure Analysis
The molecular weight of “Methyl 3-(2-hydroxyphenyl)propionate” is 180.20 g/mol . The SMILES string representation of the molecule is COC(=O)CCc1ccccc1O .Physical And Chemical Properties Analysis
“Methyl 3-(2-hydroxyphenyl)propionate” is a solid substance . It has a molecular weight of 180.20 g/mol . The exact physical and chemical properties are not detailed in the available sources.Aplicaciones Científicas De Investigación
3-(2-hidroxifenil)propionato de metilo: Aplicaciones de Investigación Científica
Síntesis Farmacéutica: El this compound actúa como un intermedio sintético en la investigación farmacéutica. Se utiliza para preparar agonistas potentes y de administración oral del receptor acoplado a proteína G 40 (GPR40), que se investigan como posibles agentes antidiabéticos .
Bioconjugación: Este compuesto puede emplearse en el acoplamiento enzimático de sacaridos a proteínas, un proceso importante en las técnicas de bioconjugación que se utilizan para los sistemas de administración de fármacos y el desarrollo de biosensores .
Mecanismo De Acción
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
As a unique chemical, its interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
A structurally similar compound, methyl 3-(4-hydroxyphenyl)propionate, has been reported to function as a nitrification inhibitor and modulate plant growth and root system architecture
Result of Action
As a unique chemical, its effects are subjects of ongoing research .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Methyl 3-(2-hydroxyphenyl)propionate has been found to interact with various enzymes and proteins. For instance, it has been reported to affect the activity and abundance of ammonia-oxidizing bacteria and archaea . These interactions can influence the nitrogen dynamics in the soil, potentially affecting the nitrification process .
Cellular Effects
The effects of Methyl 3-(2-hydroxyphenyl)propionate on cellular processes are diverse. It has been found to influence cell function by affecting the nitrogen pools within the cell . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Methyl 3-(2-hydroxyphenyl)propionate exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been suggested that this compound can suppress nitrification in soil by reducing the population size and activity of ammonia-oxidizing microorganisms .
Metabolic Pathways
Methyl 3-(2-hydroxyphenyl)propionate is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
methyl 3-(2-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXYRISRGHSPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383223 | |
| Record name | METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20349-89-7 | |
| Record name | METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying Methyl 3-(2-hydroxyphenyl)propionate in the essential oil of Melilotus Officinalis?
A1: The study identified Methyl 3-(2-hydroxyphenyl)propionate as a significant component (14.29%) of the essential oil extracted from Melilotus Officinalis leaves using a Soxhlet extractor and methanol as a solvent. [] This finding contributes to the overall understanding of the plant's chemical composition, which is crucial for exploring its potential applications in various fields, such as medicine and agriculture.
Q2: Were there any other notable compounds found alongside Methyl 3-(2-hydroxyphenyl)propionate in the Melilotus Officinalis essential oil?
A2: Yes, the research identified several other important compounds. Notably, n-Docosane (39.82%) and Hydrocoumarin (15.39%) were found in higher concentrations than Methyl 3-(2-hydroxyphenyl)propionate in the methanol-extracted essential oil. [] This highlights the complex chemical profile of Melilotus Officinalis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

